molecular formula C13H16ClO6P B14507097 (2-Chlorophenyl)methyl 3-((dimethoxyphosphinyl)oxy)-2-butenoate CAS No. 64011-78-5

(2-Chlorophenyl)methyl 3-((dimethoxyphosphinyl)oxy)-2-butenoate

Cat. No.: B14507097
CAS No.: 64011-78-5
M. Wt: 334.69 g/mol
InChI Key: AEKQPEXBWPJBEH-NTMALXAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chlorophenyl)methyl 3-((dimethoxyphosphinyl)oxy)-2-butenoate is an organic compound with a complex structure that includes a chlorophenyl group, a dimethoxyphosphinyl group, and a butenoate ester

Preparation Methods

The synthesis of (2-Chlorophenyl)methyl 3-((dimethoxyphosphinyl)oxy)-2-butenoate involves several steps. One common method includes the reaction of (2-chlorophenyl)methanol with 3-(dimethoxyphosphinyl)oxy-2-butenoic acid under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

(2-Chlorophenyl)methyl 3-((dimethoxyphosphinyl)oxy)-2-butenoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(2-Chlorophenyl)methyl 3-((dimethoxyphosphinyl)oxy)-2-butenoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)methyl 3-((dimethoxyphosphinyl)oxy)-2-butenoate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

(2-Chlorophenyl)methyl 3-((dimethoxyphosphinyl)oxy)-2-butenoate can be compared with similar compounds such as:

    (2-Chlorophenyl)methyl 3-((dimethoxyphosphinyl)oxy)-2-butenoic acid: Similar structure but with a carboxylic acid group instead of an ester.

    This compound derivatives: Various derivatives with different substituents on the phenyl or butenoate groups. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

64011-78-5

Molecular Formula

C13H16ClO6P

Molecular Weight

334.69 g/mol

IUPAC Name

(2-chlorophenyl)methyl (Z)-3-dimethoxyphosphoryloxybut-2-enoate

InChI

InChI=1S/C13H16ClO6P/c1-10(20-21(16,17-2)18-3)8-13(15)19-9-11-6-4-5-7-12(11)14/h4-8H,9H2,1-3H3/b10-8-

InChI Key

AEKQPEXBWPJBEH-NTMALXAHSA-N

Isomeric SMILES

C/C(=C/C(=O)OCC1=CC=CC=C1Cl)/OP(=O)(OC)OC

Canonical SMILES

CC(=CC(=O)OCC1=CC=CC=C1Cl)OP(=O)(OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.